6-Chloropyrimidine-4-carbaldehyde
CAS No.: 933702-16-0
Cat. No.: VC3861721
Molecular Formula: C5H3ClN2O
Molecular Weight: 142.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933702-16-0 |
|---|---|
| Molecular Formula | C5H3ClN2O |
| Molecular Weight | 142.54 g/mol |
| IUPAC Name | 6-chloropyrimidine-4-carbaldehyde |
| Standard InChI | InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |
| Standard InChI Key | VFORWTKKMGPWFM-UHFFFAOYSA-N |
| SMILES | C1=C(N=CN=C1Cl)C=O |
| Canonical SMILES | C1=C(N=CN=C1Cl)C=O |
Introduction
Chemical Identity and Structural Features
6-Chloropyrimidine-4-carbaldehyde belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with nitrogen atoms at positions 1 and 3. Its IUPAC name, 6-chloropyrimidine-4-carbaldehyde, reflects the chlorine substituent at position 6 and the aldehyde group at position 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 933702-16-0 | |
| Molecular Formula | ||
| Molecular Weight | 142.54 g/mol | |
| SMILES | C1=C(N=CN=C1Cl)C=O | |
| InChI Key | VFORWTKKMGPWFM-UHFFFAOYSA-N |
The compound’s planar structure and electron-deficient aromatic ring facilitate electrophilic substitution reactions, while the aldehyde group enables condensation and nucleophilic addition processes .
| Property | Value (Estimated) | Basis |
|---|---|---|
| Boiling Point | 300–350°C | Analogous chloropyrimidines |
| Density | 1.6–1.8 g/cm³ | Similar pyrimidine derivatives |
| Solubility | Low in water; soluble in DMSO | Structural polarity |
The compound’s air sensitivity necessitates storage under inert conditions, as aldehydes are prone to oxidation . Its flash point is estimated at >160°C, consistent with aromatic aldehydes.
Applications in Research and Industry
Pharmaceutical Development
Chloropyrimidine aldehydes are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, 6-chloropyrimidine-4-carboxylic acid derivatives exhibit antitubercular activity by targeting mycobacterial enzymes . The aldehyde moiety in 6-Chloropyrimidine-4-carbaldehyde could serve as a precursor for:
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Anticancer agents: Via formation of hydrazone derivatives.
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Antiviral compounds: Through conjugation with nucleoside analogs .
Agrochemical Research
In agrochemistry, chloropyrimidines are leveraged for developing herbicides and fungicides. The aldehyde group enables the synthesis of Schiff base ligands, which chelate metal ions to disrupt microbial growth .
Material Science
The compound’s aromatic system and reactive sites make it suitable for synthesizing conductive polymers or metal-organic frameworks (MOFs) .
Future Directions
Research gaps include:
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Detailed pharmacokinetic studies to assess bioavailability.
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Green synthetic routes to improve yield and reduce waste.
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Exploration of catalytic applications in organic transformations.
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